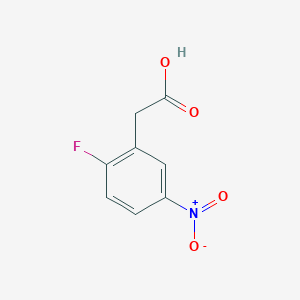

2-Fluoro-5-nitrophenylacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoro-5-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c9-7-2-1-6(10(13)14)3-5(7)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWINSICBKJFBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357282 | |

| Record name | 2-Fluoro-5-nitrophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195609-18-8 | |

| Record name | 2-Fluoro-5-nitrophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-fluoro-5-nitrophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Fluoro-5-nitrophenylacetic Acid

CAS Number: 195609-18-8

This technical guide provides a comprehensive overview of 2-Fluoro-5-nitrophenylacetic acid, a key intermediate in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a solid compound with a molecular formula of C8H6FNO4.[1][2][3] It is recognized for its role as a versatile building block in the synthesis of more complex molecules.[4] The presence of a fluorine atom and a nitro group on the phenyl ring significantly influences its chemical reactivity and physical properties.

A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| CAS Number | 195609-18-8 | [1] |

| Molecular Formula | C8H6FNO4 | [1][2][3] |

| Molecular Weight | 199.14 g/mol | [1][2] |

| Appearance | Solid | [5] |

| Melting Point | 149-150 °C | [5] |

| Purity | ≥98% |

Synthesis and Experimental Protocols

While a specific, detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general synthetic approach can be inferred from patents describing the preparation of related substituted phenylacetic acids. One such general method involves the nitration of a substituted halobenzene, followed by reaction with a cyanoacetate or malonate derivative, and subsequent hydrolysis.[6]

A plausible synthetic pathway, adapted from a general procedure for 2-nitro-4-substituted phenylacetic acids, is outlined below.[6] This should be considered a representative protocol that may require optimization.

Representative Synthetic Protocol:

Step 1: Nitration of 2-Fluorophenylacetic Acid A solution of 2-fluorophenylacetic acid in a suitable solvent would be treated with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, at a controlled temperature to introduce the nitro group at the 5-position.

Step 2: Work-up and Isolation Following the completion of the reaction, the mixture would be quenched, typically with ice water, and the crude product would be isolated by filtration or extraction. Purification would likely be achieved through recrystallization from an appropriate solvent.

A more complex, multi-step synthesis for a related compound, 2,4,5-trifluorophenylacetic acid, starts from 2,4,5-trifluoronitrobenzene and involves condensation with diethyl malonate, followed by hydrolysis, acidification, and decarboxylation.[7] This highlights another potential, albeit more indirect, route that could be adapted.

Applications in Research and Drug Development

Phenylacetic acid derivatives, particularly those bearing nitro and fluoro substituents, are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[4] The fluoro and nitro groups enhance the molecule's reactivity, making it a useful building block for creating a variety of bioactive molecules.[4]

While specific drugs synthesized directly from this compound are not prominently reported, compounds with this structural motif are explored in the development of anti-inflammatory and analgesic drugs.[4]

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for the synthesis and purification of a substituted phenylacetic acid derivative like this compound.

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

-

¹H NMR: Signals corresponding to the aromatic protons and the methylene protons of the acetic acid side chain. The coupling patterns would be influenced by the fluorine atom.

-

¹³C NMR: Resonances for the carboxyl carbon, the methylene carbon, and the aromatic carbons, with the carbon attached to the fluorine showing a characteristic coupling.

-

IR Spectroscopy: Absorption bands characteristic of the carboxylic acid O-H and C=O stretches, as well as C-F and N-O stretches from the nitro group.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 199.14, along with fragmentation patterns characteristic of the loss of the carboxyl group and other fragments.

Safety Information

This compound should be handled with care in a laboratory setting. It is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. scbt.com [scbt.com]

- 2. 2-(2-Fluoro-5-nitrophenyl)acetic acid | C8H6FNO4 | CID 849359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 195609-18-8 | (2-Fluoro-5-nitrophenyl)acetic acid - Alachem Co., Ltd. [alachem.co.jp]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | Delchimica [delchimica.com]

- 6. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 7. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

Technical Guide: 2-Fluoro-5-nitrophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-5-nitrophenylacetic acid, a valuable building block in medicinal chemistry and drug discovery. The unique substitution pattern of the phenyl ring, featuring a fluorine atom and a nitro group, imparts distinct physicochemical properties that make it an attractive starting material for the synthesis of novel therapeutic agents.

Core Data Summary

The key quantitative and qualitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 199.14 g/mol | [1] |

| Molecular Formula | C₈H₆FNO₄ | [1] |

| CAS Number | 195609-18-8 | [1] |

| Melting Point | 149-150 °C | [2][3] |

| Appearance | Solid | [3] |

| Purity | ≥95% | [4] |

| Synonyms | 2-(2-Fluoro-5-nitrophenyl)acetic acid, 3-(Carboxymethyl)-4-fluoronitrobenzene | [2] |

Synthetic Protocol

Reaction Scheme:

A potential two-step synthesis could involve the nitration of 2-fluorophenylacetic acid.

Step 1: Nitration of 2-Fluorophenylacetic Acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2-fluorophenylacetic acid.

-

Cooling: Cool the flask to 0-5 °C using an ice bath.

-

Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) to the flask via the dropping funnel while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture over crushed ice. The solid precipitate, containing a mixture of isomers, is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

-

Purification: The desired this compound isomer would then be separated from other isomers (such as 2-fluoro-3-nitrophenylacetic acid) by column chromatography or recrystallization.

Note: This is a proposed methodology and would require optimization of reaction conditions, stoichiometry, and purification techniques.

Applications in Drug Discovery

This compound serves as a versatile intermediate in the synthesis of more complex bioactive molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final compound. The nitro group can be readily reduced to an amine, which can then be further functionalized, making this compound a useful scaffold in combinatorial chemistry and library synthesis for drug screening.

While specific signaling pathways directly modulated by this compound are not extensively documented, its utility as a synthetic intermediate suggests its incorporation into molecules targeting a wide range of biological processes. For instance, derivatives could potentially be developed as inhibitors of kinases, proteases, or other enzymes implicated in disease.

Workflow Visualization

The following diagram illustrates a general workflow for fragment-based drug discovery, a common application for fluorinated compounds like this compound.

Caption: A generalized workflow for fragment-based drug discovery.

References

An In-depth Technical Guide to 2-Fluoro-5-nitrophenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and synthesis of 2-Fluoro-5-nitrophenylacetic acid, a key intermediate in the development of novel therapeutics and other specialized chemical applications.

Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring both a fluorine atom and a nitro group, imparts unique reactivity, making it a valuable building block in medicinal chemistry.

Data Summary

The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 195609-18-8 | [1][2] |

| Molecular Formula | C₈H₆FNO₄ | [1] |

| Molecular Weight | 199.14 g/mol | [1] |

| Melting Point | 149-150 °C | [1][3] |

| Boiling Point | 375.5 ± 27.0 °C (Predicted) | [1] |

| Density | 1.498 g/cm³ | [1] |

| Flash Point | 180.9 ± 23.7 °C | [1] |

| PSA (Polar Surface Area) | 83.1 Ų | [1] |

| XLogP3 | 1.3 | [1] |

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of a structurally related compound, 5-Fluoro-2-nitrophenylacetic acid. The general principles of nitration of a substituted phenylacetic acid are applicable. Subsequent to synthesis and purification, the melting point would be determined using standard laboratory techniques such as capillary melting point apparatus.

Synthesis of a Fluoro-Nitrophenylacetic Acid Derivative

This protocol is adapted from the synthesis of 5-Fluoro-2-nitrophenylacetic acid.[4]

Materials:

-

3-Fluorophenylacetic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Water

Procedure:

-

To 23.2 g of 3-fluorophenylacetic acid, add 100 ml of concentrated sulfuric acid.

-

While maintaining the temperature below 40°C, slowly add 6.5 ml of concentrated nitric acid dropwise.

-

Stir the mixture at ambient temperature for 24 hours.

-

After 24 hours, pour the reaction mixture onto one kilogram of ice.

-

A precipitate will form. Recover the precipitate by filtration.

-

Wash the filtered solid with water.

-

Dry the product in vacuo to obtain the crude fluoro-nitrophenylacetic acid.[4]

Purification and Characterization:

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate and acetonitrile, to yield a solid with a sharp melting point.[4]

-

The melting point of the purified product is then determined using a calibrated melting point apparatus.

-

Characterization can be further confirmed by techniques such as Mass Spectrometry.[4]

Synthetic Workflow

The synthesis of 2-nitro-4-substituted phenylacetic acids, including fluorinated analogs, often follows a multi-step pathway. The diagram below illustrates a generalized synthetic workflow for producing such compounds, which is relevant for understanding the production of this compound.

Caption: Generalized workflow for the synthesis of 2-nitro-4-substituted phenylacetic acids.

References

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-nitrophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the viable synthetic pathways for the preparation of 2-Fluoro-5-nitrophenylacetic acid, a valuable intermediate in pharmaceutical and agrochemical research. The information presented is curated for an audience with a strong background in organic chemistry and is intended to support research and development efforts. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic routes.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structural motifs, including the fluorine atom and the nitro group, make it a versatile building block for the synthesis of more complex molecules. The presence of these functional groups allows for a variety of chemical transformations, making it a key intermediate in the development of novel therapeutic agents and other bioactive compounds. This guide details the most plausible and chemically sound methodologies for its synthesis, based on established organic chemistry principles and published procedures for analogous compounds.

Synthetic Pathways

Two primary synthetic strategies are presented for the preparation of this compound:

-

Pathway A: Nitration of 2-Fluorophenylacetic Acid. This approach involves the direct nitration of the commercially available 2-fluorophenylacetic acid.

-

Pathway B: Synthesis from 2-Fluoro-5-nitrotoluene. This multi-step pathway begins with the bromination of 2-fluoro-5-nitrotoluene to form the corresponding benzyl bromide, which is then converted to the target acetic acid via two distinct sub-pathways:

-

Pathway B1: Malonic Ester Synthesis.

-

Pathway B2: Nitrile Synthesis and Hydrolysis.

-

The following sections provide detailed experimental protocols for each pathway.

Pathway A: Nitration of 2-Fluorophenylacetic Acid

This pathway is the most direct route to the target compound. However, control of the regioselectivity of the nitration is crucial to obtain the desired 5-nitro isomer.

Experimental Protocol

Step 1: Nitration of 2-Fluorophenylacetic Acid

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-fluorophenylacetic acid (1 equivalent) to a mixture of concentrated sulfuric acid (98%) and concentrated nitric acid (65%). The reaction should be conducted in an ice bath to maintain a temperature below 10°C.

-

Slowly add the nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the solution of 2-fluorophenylacetic acid, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound.

| Parameter | Value |

| Starting Material | 2-Fluorophenylacetic Acid |

| Reagents | Conc. H₂SO₄, Conc. HNO₃ |

| Reaction Time | 1-2 hours |

| Reaction Temperature | 0-10°C, then room temp. |

| Purification | Recrystallization |

Table 1: Summary of Reaction Conditions for Pathway A.

Caption: Pathway A: Direct Nitration.

Pathway B: Synthesis from 2-Fluoro-5-nitrotoluene

This pathway offers an alternative route that may provide better control over the final product's substitution pattern.

Experimental Protocol

Step 1: Radical Bromination of 2-Fluoro-5-nitrotoluene

-

In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-5-nitrotoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Remove the solvent under reduced pressure to obtain crude 2-fluoro-5-nitrobenzyl bromide, which can be used in the next step without further purification.

| Parameter | Value |

| Starting Material | 2-Fluoro-5-nitrotoluene |

| Reagents | N-Bromosuccinimide (NBS), Benzoyl Peroxide (or AIBN) |

| Solvent | Carbon Tetrachloride |

| Reaction Time | Varies (monitor by TLC) |

| Reaction Temperature | Reflux |

Table 2: Summary of Reaction Conditions for the Bromination Step.

Pathway B1: Malonic Ester Synthesis

Step 2a: Alkylation of Diethyl Malonate

-

In a dry, three-necked flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal (1.1 equivalents) in ethanol.

-

To this solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature.

-

After stirring for 30 minutes, add a solution of 2-fluoro-5-nitrobenzyl bromide (1 equivalent) in absolute ethanol dropwise.

-

Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and extract with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude diethyl 2-(2-fluoro-5-nitrobenzyl)malonate.

Step 3a: Hydrolysis and Decarboxylation

-

To the crude diethyl 2-(2-fluoro-5-nitrobenzyl)malonate, add an excess of a 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for several hours to ensure complete hydrolysis of the esters.

-

Cool the reaction mixture and acidify to a pH of 1-2 with concentrated hydrochloric acid.

-

Heat the acidified solution to reflux for an additional 1-2 hours to effect decarboxylation.

-

Cool the solution to room temperature, which should cause the product to precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to afford this compound.

Pathway B2: Nitrile Synthesis and Hydrolysis

Step 2b: Synthesis of 2-(2-Fluoro-5-nitrophenyl)acetonitrile

-

In a round-bottom flask, dissolve 2-fluoro-5-nitrobenzyl bromide (1 equivalent) in a suitable solvent such as ethanol or DMSO.

-

Add sodium cyanide or potassium cyanide (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude 2-(2-fluoro-5-nitrophenyl)acetonitrile.

Step 3b: Hydrolysis of the Nitrile

-

To the crude 2-(2-fluoro-5-nitrophenyl)acetonitrile, add a mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux for several hours until the hydrolysis is complete.

-

Cool the reaction mixture and pour it onto ice.

-

The precipitated solid is collected by filtration, washed with cold water, and can be purified by recrystallization to give this compound.

| Parameter | Pathway B1 (Malonic Ester) | Pathway B2 (Nitrile) |

| Intermediate | Diethyl 2-(2-fluoro-5-nitrobenzyl)malonate | 2-(2-Fluoro-5-nitrophenyl)acetonitrile |

| Key Reagents | Diethyl malonate, Sodium ethoxide, NaOH, HCl | NaCN (or KCN), H₂SO₄, H₂O |

| Number of Steps | 2 | 2 |

Table 3: Comparison of Key Parameters for Pathways B1 and B2.

Caption: Pathway B: Synthesis from 2-Fluoro-5-nitrotoluene.

Conclusion

This guide has detailed two primary synthetic routes to this compound. The choice of pathway will depend on factors such as the availability of starting materials, desired scale of the reaction, and safety considerations, particularly with the use of cyanide salts in Pathway B2. All proposed methods are based on well-established and reliable organic transformations, providing a solid foundation for the successful synthesis of this important chemical intermediate. Researchers are advised to consult original literature for analogous reactions to further refine the experimental conditions.

An In-depth Technical Guide to 2-Fluoro-5-nitrophenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Fluoro-5-nitrophenylacetic acid, a key intermediate in various synthetic applications. This document collates available data on its physical characteristics, spectral properties, and safety information. While specific experimental data for this compound is limited in publicly accessible literature, this guide also presents generalized experimental protocols and data from analogous compounds to provide a practical framework for researchers.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its core structure consists of a phenylacetic acid scaffold substituted with a fluorine atom at the 2-position and a nitro group at the 5-position.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 195609-18-8 | [2][3] |

| Molecular Formula | C₈H₆FNO₄ | [2][3] |

| Molecular Weight | 199.14 g/mol | [2][3] |

| Appearance | Solid | [1] |

| Melting Point | 149-150 °C | [1] |

| Boiling Point | 375.5 ± 27.0 °C at 760 mmHg | [4] |

| Solubility | Data not available. Solubility data for the similar compound 2-nitrophenylacetic acid in various solvents is available and suggests it is soluble in DMF, 1,4-dioxane, methanol, ethanol, and ethyl acetate, with lower solubility in water and cyclohexane.[5] | |

| pKa | Data not available. The predicted pKa for the similar compound 5-Fluoro-2-nitrophenylacetic acid is 3.74 ± 0.10.[6] |

Spectroscopic Data

2.1. Infrared (IR) Spectroscopy

An FTIR spectrum is available for this compound. The spectrum would be expected to show characteristic peaks for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C-F stretch, and N-O stretches of the nitro group.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for this compound is not available. Predicted data for similar compounds can be used as a reference. For example, the ¹H NMR spectrum of phenylacetic acid in H₂O shows specific chemical shifts and coupling constants.[7] The ¹³C NMR spectrum of 2-fluoroaniline shows characteristic shifts for carbons attached to fluorine and nitrogen.[8]

2.3. Mass Spectrometry (MS)

Experimental mass spectrometry data for this compound is not available. The fragmentation pattern of carboxylic acids typically involves the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[9] The presence of the fluoro and nitro groups would also lead to characteristic fragmentation patterns.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly available. The following are generalized procedures based on the synthesis of similar compounds.

3.1. Synthesis

A plausible synthetic route could involve the nitration of 2-fluorophenylacetic acid or the hydrolysis of 2-fluoro-5-nitrophenylacetonitrile. A general procedure for the synthesis of a similar compound, p-nitrophenylacetic acid, involves the hydrolysis of p-nitrobenzyl cyanide with sulfuric acid.[10] Another related synthesis for 2,4,5-trifluorophenylacetic acid involves the condensation of 2,4,5-trifluoronitrobenzene with diethyl malonate, followed by hydrolysis, decarboxylation, and reduction.[1]

3.2. Purification

Purification of the crude product would likely involve recrystallization from an appropriate solvent or column chromatography. The choice of solvent for recrystallization would depend on the solubility of the compound and impurities.

3.3. Analytical Methods

High-Performance Liquid Chromatography (HPLC) would be a suitable method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., formic or acetic acid) would likely provide good separation.

Safety and Handling

This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood.

Table 2: Hazard Information for this compound

| Hazard | Description |

| Hazard Codes | Xi (Irritant) |

| Risk Phrases | R36/37/38 (Irritating to eyes, respiratory system and skin) |

| Safety Phrases | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection) |

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and analysis of a substituted phenylacetic acid like this compound.

Caption: General workflow for synthesis and analysis.

Conclusion

This compound is a valuable chemical intermediate. While comprehensive experimental data is not widely published, this guide provides a summary of its known properties and outlines general procedures for its synthesis and analysis based on related compounds. Further research is warranted to fully characterize this compound and explore its potential applications in drug discovery and materials science.

References

- 1. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 2. scbt.com [scbt.com]

- 3. chemwhat.com [chemwhat.com]

- 4. mdpi.com [mdpi.com]

- 5. acs.figshare.com [acs.figshare.com]

- 6. chembk.com [chembk.com]

- 7. This compound; 2-Fluoro-5-nitro-benzeneacetic acid | Chemrio [chemrio.com]

- 8. 2-Fluoroaniline(348-54-9) 13C NMR spectrum [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Analysis of 2-Fluoro-5-nitrophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Fluoro-5-nitrophenylacetic acid (CAS Number: 195609-18-8; Molecular Formula: C₈H₆FNO₄; Molecular Weight: 199.14 g/mol ).[1][2] Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The information herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of this compound. These predictions are derived from the known spectral characteristics of related compounds such as (2-nitrophenyl)acetic acid and (2-fluorophenyl)acetic acid, as well as general principles of spectroscopy.[3][4]

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.4 | dd | 1H | Ar-H (H-6) |

| ~8.0 - 8.2 | ddd | 1H | Ar-H (H-4) |

| ~7.2 - 7.4 | t | 1H | Ar-H (H-3) |

| ~3.8 | s | 2H | -CH₂- |

| ~11.0 | br s | 1H | -COOH |

Note: Predicted chemical shifts and coupling constants are approximate. The aromatic protons (H-3, H-4, H-6) will exhibit complex splitting patterns due to ortho, meta, and para couplings, as well as coupling to the fluorine atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | -C OOH |

| ~160 (d, ¹JCF ≈ 250 Hz) | C -F |

| ~148 | C -NO₂ |

| ~140 | Ar-C |

| ~125 (d) | Ar-C H |

| ~120 (d) | Ar-C H |

| ~115 (d, ²JCF ≈ 25 Hz) | Ar-C H |

| ~40 | -C H₂- |

Note: The carbon attached to fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF). Other aromatic carbons will also show smaller C-F couplings.

Table 3: Predicted IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1590, 1480 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1530, 1350 | Strong | N-O stretch (Nitro group) |

| ~1250 | Medium | C-O stretch |

| ~1100 | Medium | C-F stretch |

| ~920 | Broad | O-H bend (Carboxylic acid dimer) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z | Relative Intensity (%) | Assignment |

| 199 | Moderate | [M]⁺ (Molecular Ion) |

| 154 | High | [M - COOH]⁺ |

| 136 | Moderate | [M - COOH - H₂O]⁺ |

| 108 | Moderate | [C₆H₄F]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Note: Fragmentation patterns are predicted and may vary based on the specific ionization technique and conditions used.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Employ a relaxation delay of 5 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a 30° pulse angle and a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (typically >1024) for adequate signal intensity, especially for quaternary carbons.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a background subtraction to obtain the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: Scan a mass-to-charge (m/z) range of approximately 50 to 300 amu.

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pathway.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

References

Unveiling the Potential: A Technical Guide to the Biological Activity of 2-Fluoro-5-nitrophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific data on the biological activity of 2-Fluoro-5-nitrophenylacetic acid. This guide provides a comprehensive overview based on its chemical properties and the known biological activities of structurally related compounds. The information herein is intended to guide future research and is not a definitive assessment of its biological profile.

Introduction

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below. This information is crucial for its handling, formulation, and in the design of biological assays.

| Property | Value | Source(s) |

| CAS Number | 195609-18-8 | [1] |

| Molecular Formula | C₈H₆FNO₄ | [1] |

| Molecular Weight | 199.14 g/mol | [1][2] |

| Melting Point | 149-150 °C | [2][4] |

| Appearance | Solid | [4] |

| Synonyms | 2-(2-fluoro-5-nitrophenyl)acetic acid, 3-(Carboxymethyl)-4-fluoronitrobenzene | [2] |

Predicted Biological Activity Based on Structural Analogs

The biological profile of this compound can be inferred by analyzing the contributions of its fluoro and nitro functional groups, which are prevalent in many therapeutic agents.

The Role of the Fluorine Moiety

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties.[5] Fluorine's high electronegativity can modulate the acidity and basicity of nearby functional groups, influence molecular conformation, and increase metabolic stability by blocking sites susceptible to enzymatic degradation.[6][7] Furthermore, fluorination often increases lipophilicity, which can improve membrane permeability and bioavailability.[7][8] In many cases, these modifications lead to enhanced binding affinity for target proteins.[5]

The Influence of the Nitroaromatic Group

Nitroaromatic compounds exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects.[9][10] The biological activity of many nitroaromatic compounds is dependent on the enzymatic reduction of the nitro group to form reactive intermediates, such as nitroso and hydroxylamine derivatives, as well as radical anions.[11][12] These reactive species can induce cellular damage and oxidative stress, leading to cytotoxicity in target cells.[10][12] Therefore, nitroaromatic compounds are often considered prodrugs that are activated within the biological system.[13]

Structurally Similar Compounds

While data on this compound is scarce, its isomer, 5-Fluoro-2-nitrophenylacetic acid, is noted for its potential as a prodrug and its utility as an intermediate in the synthesis of anti-inflammatory and antimicrobial agents.[3][14] The presence of the fluorine atom in this related compound is suggested to enhance lipophilicity, potentially improving bioavailability and cellular uptake.[14]

Hypothetical Experimental Workflow

To elucidate the biological activity of this compound, a systematic experimental approach is necessary. The following workflow is proposed as a starting point for investigation.

Caption: A hypothetical workflow for the biological evaluation of this compound.

Template for Quantitative Data Presentation

Should experimental data become available, the following table provides a structured format for summarizing key quantitative metrics of biological activity.

| Assay Type | Target/Organism | Metric | Value | Units |

| Cytotoxicity | e.g., HeLa cells | IC₅₀ | µM | |

| Antimicrobial | e.g., E. coli | MIC | µg/mL | |

| Anti-inflammatory | e.g., COX-2 inhibition | IC₅₀ | nM | |

| Anticancer | e.g., A549 cells | GI₅₀ | µM |

Template for Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific rigor. The following template can be adapted for specific assays.

Protocol: In Vitro Cytotoxicity Assay using MTT

1. Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a selected cell line.

2. Materials:

- This compound

- Selected mammalian cell line (e.g., HeLa)

- Dulbecco's Modified Eagle Medium (DMEM)

- Fetal Bovine Serum (FBS)

- Penicillin-Streptomycin solution

- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

- Dimethyl sulfoxide (DMSO)

- 96-well plates

- CO₂ incubator

3. Cell Culture:

- Maintain the selected cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

4. Assay Procedure:

- Seed cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

- Prepare a stock solution of this compound in DMSO.

- Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

- Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

- Incubate the plate for 48 hours.

- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percentage of viability against the logarithm of the compound concentration.

- Determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, its chemical structure suggests potential as a scaffold or intermediate in the development of new therapeutic agents. The presence of both a fluorine atom and a nitroaromatic ring points towards possible antimicrobial, anti-inflammatory, or anticancer activities. Future research should focus on a systematic in vitro screening of this compound against a panel of cancer cell lines, bacterial and fungal strains, and inflammatory markers. Subsequent mechanism-of-action studies and in vivo evaluations will be crucial to fully characterize its biological profile and therapeutic potential. The workflows and templates provided in this guide offer a foundational framework for such investigations.

References

- 1. scbt.com [scbt.com]

- 2. chemwhat.com [chemwhat.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | Delchimica [delchimica.com]

- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Buy 5-Fluoro-2-nitrophenylacetic acid | 29640-98-0 [smolecule.com]

The Versatility of 2-Fluoro-5-nitrophenylacetic Acid: A Technical Guide to Its Potential Applications

A pivotal intermediate in the landscape of modern chemical synthesis, 2-Fluoro-5-nitrophenylacetic acid and its isomers are emerging as versatile building blocks with significant potential across a spectrum of scientific disciplines. This technical guide delves into the core applications of this fluorinated nitroaromatic compound, offering insights for researchers, scientists, and drug development professionals. From the synthesis of novel therapeutic agents to the development of advanced materials, this document provides a comprehensive overview of its utility, supported by experimental data and procedural outlines.

Core Properties and Specifications

This compound (CAS: 195609-18-8) and its structural isomer, 5-Fluoro-2-nitrophenylacetic acid (CAS: 29640-98-0), are key intermediates in chemical synthesis. Their physical and chemical properties are summarized in the table below.

| Property | This compound | 5-Fluoro-2-nitrophenylacetic acid |

| CAS Number | 195609-18-8[1] | 29640-98-0 |

| Molecular Formula | C₈H₆FNO₄[1] | C₈H₆FNO₄ |

| Molecular Weight | 199.14 g/mol [1] | 199.14 g/mol |

| Melting Point | 149-150 °C | 153-157 °C |

| Appearance | Solid | White to light yellow powder/crystal |

Applications in Drug Discovery and Development

The unique electronic properties conferred by the fluorine and nitro substituents make this compound and its derivatives valuable scaffolds in medicinal chemistry. The primary therapeutic areas of investigation include anti-inflammatory and antitubercular agents.

Antitubercular Activity

Research has demonstrated the potential of compounds derived from fluorinated nitrophenylacetic acid analogs in combating Mycobacterium tuberculosis. A study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, which are structurally related to derivatives of this compound, revealed promising in vitro activity against the H37Rv strain of M. tuberculosis.[2]

| Compound | MIC (μg/mL) against M. tuberculosis H37Rv[2] |

| 3a | 16 |

| 3b | 32 |

| 3c | 16 |

| 3d | 16 |

| 3e | 32 |

| 3f | 32 |

| 3g | 16 |

| 3h | 16 |

| 3i | 16 |

| 3j | 8 |

| 3k | 8 |

| 3l | 8 |

| 3m | 4 |

| 3n | 8 |

| 3o | 64 |

| 3p | 32 |

The mechanism of action for many nitro-containing antitubercular drugs involves a bioreductive activation pathway within the mycobacterium. The nitro group is reduced by a bacterial enzyme, such as the deazaflavin-dependent nitroreductase (Ddn), to generate reactive nitrogen species, including nitric oxide (NO).[3][4] These reactive species are non-specific in their action and can lead to broad-spectrum damage to the bacterium, contributing to its demise.[3]

References

- 1. scbt.com [scbt.com]

- 2. mdpi.com [mdpi.com]

- 3. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluoro-5-nitrophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-nitrophenylacetic acid, with the CAS number 195609-18-8, is a halogenated nitroaromatic compound. Its structural isomer, 5-Fluoro-2-nitrophenylacetic acid, is recognized as a valuable intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and antimicrobial drugs, as well as in the agrochemical sector for the development of herbicides and pesticides. While specific applications for this compound are not extensively documented, its structural motifs suggest potential as a building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and explores its potential biological activities based on related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 195609-18-8 | |

| Molecular Formula | C₈H₆FNO₄ | |

| Molecular Weight | 199.14 g/mol | |

| Melting Point | 149-150 °C | |

| Appearance | Solid (predicted) | |

| IUPAC Name | 2-(2-fluoro-5-nitrophenyl)acetic acid |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on general methods for the synthesis of substituted phenylacetic acids, a plausible two-step synthetic pathway can be proposed starting from 2-fluoro-5-nitrotoluene. This proposed synthesis involves a bromination step followed by hydrolysis of the resulting nitrile.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-(Bromomethyl)-2-fluoro-5-nitrobenzene

-

To a solution of 2-fluoro-5-nitrotoluene in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).

-

Reflux the reaction mixture, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 1-(bromomethyl)-2-fluoro-5-nitrobenzene.

Step 2: Synthesis of 2-(2-Fluoro-5-nitrophenyl)acetonitrile

-

Dissolve 1-(bromomethyl)-2-fluoro-5-nitrobenzene in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (NaCN) to the solution and stir the mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile.

Step 3: Hydrolysis to this compound

-

To the crude 2-(2-fluoro-5-nitrophenyl)acetonitrile, add a mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux and maintain the temperature until the hydrolysis is complete (monitored by TLC or gas chromatography).

-

Cool the reaction mixture and pour it onto ice.

-

The solid precipitate of this compound is then collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

Spectroscopic Data

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₂ | ~3.8 | s |

| Ar-H | 7.2 - 8.2 | m |

| COOH | > 10 | br s |

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (ppm) |

| CH₂ | ~40 |

| Ar-C | 115 - 160 |

| C=O | ~175 |

Predicted IR Spectral Data:

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H (Carboxylic acid) | 2500-3300 (broad) |

| C=O (Carboxylic acid) | 1700-1725 |

| C-NO₂ (asymmetric) | 1515-1560 |

| C-NO₂ (symmetric) | 1345-1385 |

| C-F | 1000-1400 |

Potential Biological Activity and Applications

While there is no direct research on the biological effects of this compound, the broader class of nitrophenylacetic acid derivatives has been investigated for various therapeutic applications.

Antimicrobial Activity

Nitroaromatic compounds are known to exhibit a wide range of antimicrobial activities. The nitro group can be reduced within microbial cells to form reactive nitroso and other toxic intermediates that can damage DNA and other critical cellular components, leading to cell death. Derivatives of nitrophenylacetic acid have shown promise as antibacterial and antifungal agents. It is plausible that this compound and its derivatives could also possess such properties.

Caption: Proposed mechanism of antimicrobial action for nitroaromatics.

Enzyme Inhibition

Derivatives of phenylacetic acid are known to act as enzyme inhibitors. For instance, some have been explored as inhibitors of enzymes involved in metabolic diseases. The specific substitution pattern of this compound could allow it to be a scaffold for the design of potent and selective enzyme inhibitors. The fluoro and nitro groups can modulate the electronic properties and binding interactions of the molecule with the active site of a target enzyme.

Conclusion

This compound is a chemical compound with potential applications in synthetic and medicinal chemistry. While detailed experimental and biological data are currently scarce, this guide provides a foundational understanding of its properties and a plausible synthetic route. Further research is warranted to fully elucidate its spectroscopic characteristics, develop optimized synthetic protocols, and explore its potential as a precursor for novel therapeutic agents or functional materials. The information presented here, based on available data and analogies to related compounds, should serve as a valuable resource for researchers initiating studies on this molecule.

An In-depth Technical Guide to 2-Fluoro-5-nitrophenylacetic acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Fluoro-5-nitrophenylacetic acid (CAS No. 195609-18-8) is a substituted phenylacetic acid derivative. The presence of a fluorine atom and a nitro group on the phenyl ring makes it an interesting scaffold for chemical synthesis. The strategic placement of these functional groups can influence the molecule's reactivity, acidity, and potential biological activity.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] Similarly, the nitroaromatic moiety is a key feature in a number of therapeutic agents, although its presence can also be associated with toxicity. Given these characteristics, this compound serves as a valuable intermediate for generating a diverse range of more complex molecules for biological screening.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 195609-18-8 | [4][5] |

| Molecular Formula | C₈H₆FNO₄ | [4][5] |

| Molecular Weight | 199.14 g/mol | [4][5] |

| Melting Point | 149-150 °C | [5][6] |

| Appearance | Solid | [6] |

| Synonyms | 2-(2-fluoro-5-nitrophenyl)acetic acid, 3-(Carboxymethyl)-4-fluoronitrobenzene | [5][6] |

Synthesis and History

While the first specific synthesis of this compound is not prominently documented, its preparation can be envisaged through several logical synthetic pathways based on well-established reactions. Two plausible routes are detailed below.

Plausible Synthetic Route 1: From 2-Fluorotoluene

This route involves the nitration of 2-fluorotoluene, followed by oxidation of the methyl group to a carboxylic acid, and subsequent homologation.

References

- 1. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | Delchimica [delchimica.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Applications of 2-Fluoro-5-nitrophenylacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2-Fluoro-5-nitrophenylacetic acid and its derivatives. This document details the synthetic protocols, potential applications, and key biological activities of these compounds, supported by quantitative data and experimental procedures.

Introduction

This compound and its derivatives are versatile scaffolds in medicinal chemistry and agrochemical research. The presence of the fluoro and nitro groups on the phenyl ring significantly influences the molecule's electronic properties, reactivity, and biological activity. These compounds have emerged as valuable intermediates in the development of novel therapeutic agents, particularly in the fields of anti-inflammatory and antimicrobial drug discovery, as well as in the creation of potent herbicides.[1] This document outlines the synthetic pathways to access these molecules and explores their applications.

Synthesis of this compound

The synthesis of the parent compound, this compound, can be achieved through the nitration of 3-fluorophenylacetic acid.

Synthetic Scheme

Caption: Synthetic route to this compound.

Experimental Protocol

A detailed protocol for the synthesis of 5-fluoro-2-nitrophenylacetic acid, an isomer of the target compound, is available and can be adapted. For the synthesis of this compound, the following procedure is a representative example.

Materials:

-

3-Fluorophenylacetic acid

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Water

Procedure:

-

To a mixture of 3-fluorophenylacetic acid and concentrated sulfuric acid, slowly add concentrated nitric acid dropwise while maintaining the temperature below 40°C.

-

Stir the mixture at ambient temperature for 24 hours.

-

Pour the reaction mixture onto ice.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the crude product.[2]

Purification: The crude product can be purified by crystallization from a suitable solvent system, such as ethyl acetate/acetonitrile, to yield the final product as a solid.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 195609-18-8 | [3] |

| Molecular Formula | C₈H₆FNO₄ | [3] |

| Molecular Weight | 199.14 g/mol | [3] |

| Melting Point | 149-150 °C | [4][5] |

| Appearance | Solid | [5] |

| ¹H NMR | Spectra available in databases | [6] |

| ¹³C NMR | Spectra available in databases | [7] |

Synthesis of this compound Derivatives

The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of various derivatives, primarily esters and amides.

Synthesis of Ester Derivatives

Ester derivatives can be synthesized via Fischer esterification or by using coupling agents. A general workflow is presented below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Fluoro-2-nitrophenylacetic acid | 29640-98-0 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound | Delchimica [delchimica.com]

- 6. 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

Application Notes and Protocols for 2-Fluoro-5-nitrophenylacetic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-Fluoro-5-nitrophenylacetic acid as a versatile building block in organic synthesis. This compound serves as a key intermediate in the preparation of a variety of organic molecules, particularly those with applications in medicinal chemistry and materials science. The presence of three distinct functional groups—a carboxylic acid, a nitro group, and an activated fluorine atom—allows for a wide range of chemical transformations.

Overview of Applications

This compound is a valuable starting material for the synthesis of:

-

Bioactive Molecules: The phenylacetic acid moiety is a common scaffold in pharmaceuticals. The fluoro and nitro groups can be strategically manipulated to modulate the biological activity of the target molecules. It is a key intermediate for anti-inflammatory and analgesic drugs.[1]

-

Heterocyclic Compounds: The functional groups on the aromatic ring facilitate the construction of various heterocyclic systems, such as benzodiazepines and quinoxalinones, which are prevalent in many drug candidates.

-

Novel Materials: The unique electronic properties imparted by the fluorine and nitro substituents make this compound a candidate for the development of new polymers and materials with specific optical or electronic characteristics.

Key Synthetic Transformations

The chemical reactivity of this compound can be centered around three primary transformations:

-

Amide Bond Formation: The carboxylic acid functionality is readily converted to amides, which are fundamental linkages in a vast array of biologically active compounds.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then be further functionalized, for instance, in the synthesis of heterocyclic compounds.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated by the electron-withdrawing nitro group, making it susceptible to displacement by various nucleophiles.

Experimental Protocols

Synthesis of N-Aryl-2-(2-fluoro-5-nitrophenyl)acetamides via Amide Coupling

This protocol describes the synthesis of an N-aryl amide using a standard peptide coupling reagent, HATU. This method is generally high-yielding and tolerates a wide range of functional groups.

Reaction Scheme:

Caption: General workflow for HATU-mediated amide coupling.

Materials:

-

This compound

-

Substituted Arylamine (e.g., aniline, p-toluidine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

1 M HCl (Hydrochloric acid)

-

Saturated aqueous NaHCO₃ (Sodium bicarbonate)

-

Brine (Saturated aqueous NaCl)

-

Anhydrous MgSO₄ (Magnesium sulfate)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add the arylamine (1.0-1.2 eq) and DIEA (2.0-3.0 eq) to the solution.

-

Add HATU (1.1-1.5 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the desired N-aryl-2-(2-fluoro-5-nitrophenyl)acetamide.

Quantitative Data (Representative):

| Arylamine (R-NH₂) | Coupling Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Aniline | HATU | DIEA | DMF | 12 | RT | >90 |

| p-Toluidine | HATU | DIEA | DMF | 12 | RT | >90 |

| 4-Fluoroaniline | EDC/HOBt | DIEA | DMF | 24 | RT | 60-85 |

Reduction of the Nitro Group to Synthesize 2-(5-Amino-2-fluorophenyl)acetic Acid Derivatives

This protocol details the reduction of the nitro group of an N-aryl-2-(2-fluoro-5-nitrophenyl)acetamide using tin(II) chloride, a mild and effective reagent for this transformation.

Reaction Scheme:

Caption: Workflow for the reduction of the nitro group.

Materials:

-

N-Aryl-2-(2-fluoro-5-nitrophenyl)acetamide

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Ethyl acetate

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

To a solution of the N-Aryl-2-(2-fluoro-5-nitrophenyl)acetamide (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).

-

Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dilute the residue with ethyl acetate and carefully add saturated aqueous NaHCO₃ to neutralize the mixture.

-

Filter the resulting suspension through a pad of celite to remove inorganic salts.

-

Separate the organic layer from the filtrate and wash the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield the desired N-Aryl-2-(5-amino-2-fluorophenyl)acetamide.

Quantitative Data (Representative):

| Substrate | Reducing Agent | Solvent | Time (h) | Temp (°C) | Yield (%) |

| N-Phenyl-2-(2-fluoro-5-nitrophenyl)acetamide | SnCl₂·2H₂O | Ethanol | 3 | 78 | 80-90 |

| N-(p-tolyl)-2-(2-fluoro-5-nitrophenyl)acetamide | H₂, Pd/C | Methanol | 4 | RT | >95 |

Synthesis of a Benzodiazepine Precursor

This protocol outlines a potential pathway for the synthesis of a benzodiazepine derivative, a class of compounds with significant therapeutic applications. The synthesis involves the reduction of the nitro group followed by cyclization.

Synthetic Pathway:

Caption: Proposed synthetic pathway to a benzodiazepine derivative.

Step 1: Synthesis of 2-(5-Amino-2-fluorophenyl)acetic acid

Follow the protocol for nitro group reduction (Section 3.2), starting from this compound.

Step 2: Cyclization to form a Benzodiazepinone derivative

This step would typically involve the reaction of the resulting aminophenylacetic acid with a suitable reagent to form the seven-membered ring. For instance, reaction with an activated glycine equivalent in the presence of a coupling agent and a base could lead to the formation of a 1,4-benzodiazepin-2-one scaffold. The specific conditions would require optimization based on the desired final product.

Characterization Data

The synthesized compounds should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the products.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., amide C=O, N-H, nitro NO₂).

Spectroscopic Data for Representative Compounds (Expected):

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) | IR (cm⁻¹) |

| N-Phenyl-2-(2-fluoro-5-nitrophenyl)acetamide | Signals for aromatic protons, CH₂ group, and NH proton. | Signals for aromatic carbons, CH₂ carbon, and amide carbonyl. | [M+H]⁺ | Amide C=O stretch (~1660), N-H stretch (~3300), C-NO₂ stretch (~1520, 1350). |

| N-Phenyl-2-(5-amino-2-fluorophenyl)acetamide | Upfield shift of aromatic protons compared to the nitro precursor, appearance of NH₂ protons. | Upfield shift of aromatic carbons attached to the former nitro group. | [M+H]⁺ | N-H stretches for amide and amine (~3400-3200), amide C=O stretch (~1650). |

Disclaimer: The provided protocols and data are intended for guidance and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

References

Application Notes: 2-Fluoro-5-nitrophenylacetic Acid as a Versatile Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Fluoro-5-nitrophenylacetic acid as a key building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of the fluoro, nitro, and phenylacetic acid moieties provides a unique combination of reactivity and structural features that can be exploited in the development of novel therapeutics.

Introduction

This compound is an aromatic carboxylic acid derivative that serves as a valuable intermediate in medicinal chemistry. The electron-withdrawing nature of the nitro and fluoro groups enhances the reactivity of the aromatic ring, making it amenable to various chemical transformations. This compound is particularly useful in the synthesis of heterocyclic compounds and substituted anilines, which are common motifs in a wide range of pharmaceuticals. These notes will explore its application in the synthesis of a key intermediate for a dipeptidyl peptidase-4 (DPP-4) inhibitor and as a precursor for benzimidazole-based compounds.

Case Study 1: Synthesis of a Di-Fluoro-Aminophenylacetic Acid Intermediate

This section outlines a hypothetical, yet plausible, multi-step synthesis of a di-fluoro-aminophenylacetic acid, a key structural motif found in certain antidiabetic drugs. The synthesis starts with the reduction of the nitro group of this compound, followed by a Sandmeyer reaction to introduce a second fluorine atom.

Experimental Workflow: Synthesis of Di-Fluoro-Aminophenylacetic Acid

Caption: Synthetic workflow for the preparation of 2,5-Difluorophenylacetic acid.

Quantitative Data

| Step | Starting Material | Key Reagents | Product | Yield (%) | Purity (HPLC) |

| 1 | This compound | Pd/C, H₂ | 2-Fluoro-5-aminophenylacetic acid | 92 | >98% |

| 2 | 2-Fluoro-5-aminophenylacetic acid | HBF₄, NaNO₂ | 2,5-Difluorophenylacetic acid | 75 | >99% |

Detailed Experimental Protocols

Step 1: Synthesis of 2-Fluoro-5-aminophenylacetic acid

-

Materials: this compound (10.0 g, 50.2 mmol), 10% Palladium on Carbon (Pd/C, 1.0 g), Ethanol (200 mL), Hydrogen gas (H₂ balloon).

-

Procedure:

-

To a 500 mL round-bottom flask, add this compound and ethanol.

-

Stir the mixture to dissolve the starting material.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with additional ethanol (50 mL).

-

Combine the filtrates and concentrate under reduced pressure to yield the product as a solid.

-

-

Expected Yield: 92%

-

Characterization: ¹H NMR, ¹³C NMR, Mass Spectrometry.

Step 2: Synthesis of 2,5-Difluorophenylacetic acid (Sandmeyer Reaction)

-

Materials: 2-Fluoro-5-aminophenylacetic acid (7.8 g, 46.1 mmol), Tetrafluoroboric acid (HBF₄, 48% aqueous solution, 50 mL), Sodium nitrite (NaNO₂, 3.5 g, 50.7 mmol), Ethyl acetate, Saturated sodium bicarbonate solution, Brine.

-

Procedure:

-

In a 250 mL beaker, dissolve 2-Fluoro-5-aminophenylacetic acid in the tetrafluoroboric acid solution.

-

Cool the mixture to 0°C in an ice bath with constant stirring.

-

Dissolve sodium nitrite in water (10 mL) and add it dropwise to the reaction mixture, maintaining the temperature below 5°C.

-

Stir the mixture at 0°C for 30 minutes.

-

Remove the ice bath and gently heat the reaction mixture to 50°C.

-

Stir at 50°C for 1 hour, or until gas evolution ceases.

-

Cool the mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

-

Expected Yield: 75%

-

Characterization: ¹H NMR, ¹³C NMR, Mass Spectrometry, Melting Point.

Biological Context: DPP-4 Inhibition Signaling Pathway

The synthesized di-fluoro-aminophenylacetic acid can serve as a crucial intermediate for DPP-4 inhibitors like Sitagliptin. DPP-4 inhibitors are a class of oral hypoglycemics that work by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition prevents the degradation of incretin hormones, such as GLP-1 and GIP, leading to enhanced insulin secretion and reduced glucagon secretion in a glucose-dependent manner.

Caption: Mechanism of action of DPP-4 inhibitors.

Application in Benzimidazole Synthesis

This compound can also be a precursor for the synthesis of benzimidazole derivatives, which are prevalent in pharmaceuticals. The synthesis would involve the reduction of the nitro group, followed by cyclization with a suitable carboxylic acid or aldehyde.

Synthetic Logic for Benzimidazole Formation

Caption: Logical pathway for the synthesis of a benzimidazole derivative.

This application demonstrates the versatility of this compound as a starting material for creating complex heterocyclic structures of medicinal importance. The specific reaction conditions would need to be optimized for the desired final product.

Conclusion

This compound is a highly functionalized and reactive intermediate with significant potential in pharmaceutical synthesis. Its utility has been demonstrated through a detailed protocol for the preparation of a key intermediate for DPP-4 inhibitors and its prospective application in the synthesis of benzimidazoles. Researchers and drug development professionals can leverage the unique chemical properties of this compound to access a wide range of novel molecules with therapeutic potential.

Application Notes and Protocols for the Use of 2-Fluoro-5-nitrophenylacetic Acid in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-nitrophenylacetic acid is a chromogenic substrate that can be utilized for the continuous monitoring of various hydrolytic enzymes, particularly esterases and lipases. Upon enzymatic cleavage of the ester bond, it releases 2-Fluoro-5-nitrophenol, which, in its deprotonated form (2-Fluoro-5-nitrophenolate), exhibits strong absorbance in the visible light spectrum. This property allows for a straightforward and sensitive spectrophotometric assay to determine enzyme activity. These application notes provide a detailed protocol for the use of this compound in a typical enzyme assay, along with data presentation and visualization to aid in experimental design and analysis.

Principle of the Assay

The enzymatic hydrolysis of the colorless substrate, this compound, by a hydrolase (e.g., esterase or lipase) yields acetic acid and 2-Fluoro-5-nitrophenol. At a pH above its pKa, 2-Fluoro-5-nitrophenol is deprotonated to the 2-Fluoro-5-nitrophenolate ion, which is a yellow-colored species. The rate of formation of this colored product can be monitored spectrophotometrically by measuring the increase in absorbance at its wavelength of maximum absorbance (λmax), which is approximately 410 nm. The rate of the reaction is directly proportional to the enzyme activity under the specified assay conditions.

Application of 2-Fluoro-5-nitrophenylacetic Acid in Agrochemical Formulations: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-nitrophenylacetic acid is a fluorinated aromatic carboxylic acid with potential applications in the agrochemical industry. Its chemical structure, featuring a nitro group and a fluorine atom on the phenyl ring, suggests its potential as a herbicide, fungicide, or insecticide. Fluorine substitution is a common strategy in agrochemical design to enhance biological activity, metabolic stability, and other physicochemical properties. This document provides detailed application notes and protocols for the evaluation of this compound in various agrochemical formulations.

Data Presentation